![molecular formula C16H21N5O2S B2895956 4-amino-N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251552-96-1](/img/structure/B2895956.png)
4-amino-N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
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Overview
Description
4-amino-N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isothiazole ring, a pyridine ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide and nitrile precursors under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Attachment of the Morpholine Moiety: The morpholine group can be attached through nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen or halogen atoms.
Scientific Research Applications
Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate is a thiophene derivative with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables.
Anticancer Activity
Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
Thiophene derivatives are also recognized for their antimicrobial activities. Research has shown that methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate possesses inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Tyrosinase Inhibition
Another notable application is in the field of dermatology, particularly as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin production, and compounds that inhibit its activity are valuable for treating hyperpigmentation disorders. Studies have shown that methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate displays potent tyrosinase inhibitory activity, making it a candidate for cosmetic formulations aimed at skin lightening.
Organic Electronics
The unique electronic properties of thiophenes make them suitable for applications in organic electronics. Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate can be incorporated into organic photovoltaic devices due to its ability to facilitate charge transport. Research has demonstrated improved efficiency in solar cells when using thiophene-based materials, highlighting their potential in renewable energy technologies.
Polymer Synthesis
In polymer chemistry, thiophene derivatives are often used as building blocks for conducting polymers. The incorporation of methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate into polymer matrices can enhance conductivity and stability, making these materials suitable for various electronic applications, including sensors and transistors.
Data Tables
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with mechanistic studies revealing induction of apoptosis through caspase activation.
Case Study 2: Tyrosinase Inhibition
In a comparative study with known tyrosinase inhibitors, methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate showed superior inhibition compared to kojic acid, suggesting its potential use in skin whitening formulations.
Mechanism of Action
The mechanism of action of 4-amino-N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide: This compound shares the morpholine and amino groups but differs in the core structure, which is a benzenesulfonamide instead of an isothiazole-pyridine.
4-amino-N-(3-morpholin-4-ylpropyl)benzamide: Similar to the benzenesulfonamide derivative, this compound has a benzamide core structure.
Uniqueness
4-amino-N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is unique due to its combination of an isothiazole ring and a pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c17-13-14(12-4-1-2-5-18-12)20-24-15(13)16(22)19-6-3-7-21-8-10-23-11-9-21/h1-2,4-5H,3,6-11,17H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGOPCHIZIBAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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